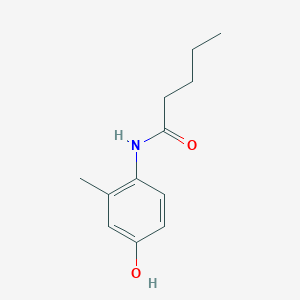

N-(4-hydroxy-2-methylphenyl)pentanamide

Description

N-(4-Methoxyphenyl)pentanamide is a simplified derivative of albendazole, a widely used anthelmintic drug. Synthesized via molecular simplification, this compound replaces albendazole’s benzimidazole core with a methoxyphenylpentanamide structure . Key modifications include substituting sulfur with oxygen at the C-4 position, replacing the guanidine group with an amide, and simplifying the carbamate moiety to a pentanamide chain . It is prepared from 4-anisidine and pentanoic acid, yielding a white amorphous solid with high purity (99%) and confirmed structural integrity via NMR and high-resolution mass spectrometry .

N-(4-Methoxyphenyl)pentanamide exhibits potent anthelmintic activity against Toxocara canis larvae (L3), demonstrating time- and concentration-dependent parasite immobilization and death . Notably, it shows significantly lower cytotoxicity to human (HaCaT) and animal (Vero) cell lines compared to albendazole, making it a promising candidate for safer antiparasitic therapies .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(4-hydroxy-2-methylphenyl)pentanamide |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-11-7-6-10(14)8-9(11)2/h6-8,14H,3-5H2,1-2H3,(H,13,15) |

InChI Key |

HFGXUSCIYHJMHQ-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)O)C |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Activity :

- Both compounds immobilize T. canis larvae, but N-(4-methoxyphenyl)pentanamide acts more slowly. At 50 mM, albendazole kills all larvae within 48 hours, while N-(4-methoxyphenyl)pentanamide requires 72 hours .

Drug-Likeness: N-(4-Methoxyphenyl)pentanamide adheres to Lipinski’s Rule of Five, Ghose, Veber, and Muegge filters, with optimal logP (2.8), TPSA (46 Ų), and gastrointestinal absorption .

Comparison with Other Pentanamide Derivatives

Sulfonamide-Based Pentanamides

Compounds like N4-Valeroylsulfadiazine and N4-Valeroylsulfathiazole () feature pentanamide groups linked to sulfonamide pharmacophores. These derivatives are designed for antitubercular applications but lack anthelmintic activity. Key differences include:

Anti-Ulcer Pentanamide Derivatives

N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido)pentanamide (Compound A, ) demonstrates anti-Helicobacter pylori activity via molecular docking with protein 2QV3. However, its sulfonamide-dipeptide structure limits oral bioavailability compared to the methoxyphenylpentanamide scaffold .

Dopamine Receptor-Targeting Pentanamides

Compounds like 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () target dopamine D3 receptors for neurological disorders. Their piperazine-thiophene substituents increase molecular weight (>400 Da) and reduce anthelmintic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.